N-[4,5-dimethoxy-2-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide
Overview
Description
N-[4,5-dimethoxy-2-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide is a complex organic compound featuring a pyrrolidine ring, a methanesulfonamide group, and dimethoxy substitutions on a phenyl ring
Mechanism of Action
Target of Action
It is known that the compound is a derivative of the 4,5-dimethoxy-2-nitrobenzyl (dmnb) caging moiety , which is commonly used in the development of photoactivatable compounds and therapeutic prodrug concepts .
Mode of Action
The mode of action of N-[4,5-dimethoxy-2-(1-pyrrolidinylcarbonyl)phenyl]-N-methylmethanesulfonamide is likely related to its photolysis . The compound is initially inactive due to the presence of a photoremovable protecting group (PPG), which prevents it from binding to its target . Upon irradiation with light of an appropriate wavelength, the PPG is removed, and the original compound is released . This results in a rapid local concentration jump of the bioactive compound .
Biochemical Pathways
The general concept of photoactivatable compounds suggests that the compound could potentially influence a variety of biochemical pathways depending on the specific target it is designed to interact with .
Result of Action
The result of the action of N-[4,5-dimethoxy-2-(1-pyrrolidinylcarbonyl)phenyl]-N-methylmethanesulfonamide is the release of the original bioactive compound upon photolysis . This leads to a rapid increase in the local concentration of the bioactive compound, which can then interact with its target .
Action Environment
The action of N-[4,5-dimethoxy-2-(1-pyrrolidinylcarbonyl)phenyl]-N-methylmethanesulfonamide is influenced by environmental factors such as light. The compound requires irradiation with light of an appropriate wavelength to remove the PPG and release the bioactive compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethoxy-2-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with pyrrolidine, followed by reduction to form the corresponding amine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethoxy-2-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the nitro group would yield an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-[4,5-dimethoxy-2-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide
- N-[4,5-dimethoxy-2-(pyrrolidine-1-carbonyl)phenyl]-N-ethylmethanesulfonamide
Uniqueness
N-[4,5-dimethoxy-2-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide is unique due to its specific combination of functional groups and structural features. The presence of both the pyrrolidine ring and the methanesulfonamide group provides distinct chemical and biological properties that differentiate it from similar compounds .
Properties
IUPAC Name |
N-[4,5-dimethoxy-2-(pyrrolidine-1-carbonyl)phenyl]-N-methylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-16(23(4,19)20)12-10-14(22-3)13(21-2)9-11(12)15(18)17-7-5-6-8-17/h9-10H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMILHTJSTWMRPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1C(=O)N2CCCC2)OC)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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